Iridium--magnesium (2/1)
Description
Significance of Binary Iridium-Magnesium Intermetallics in Advanced Materials Science
The significance of binary iridium-magnesium intermetallics in advanced materials science lies in the potential synergy between the constituent elements. Iridium possesses an exceptionally high melting point (2446 °C), outstanding corrosion resistance, and hardness, making it suitable for applications in extreme environments. wikipedia.orgsamaterials.com Magnesium is prized for its very low density (1.738 g/cm³), which makes it a key component in lightweight alloys for the aerospace and automotive industries. samaterials.comrsc.org
The combination of these elements in intermetallic phases could theoretically yield materials that are both lightweight and capable of withstanding high temperatures and corrosive environments. While research into the binary Ir-Mg system is not as extensive as for other magnesium alloys, the exploration of its phases is driven by the search for new high-performance structural materials. researchgate.netresearchgate.net Furthermore, the electronic interactions between the electropositive magnesium and the electron-rich iridium can lead to unique bonding characteristics and potentially interesting catalytic or electronic properties. iaea.org
Overview of Experimentally Characterized Phases in the Iridium-Magnesium System
Experimental investigations of the Ir-Mg phase diagram have revealed several complex intermetallic compounds. The system is known to be challenging to study due to the high melting point of iridium and the high vapor pressure of magnesium. aps.org Nevertheless, a number of phases have been synthesized and structurally characterized.
Initial studies on the magnesium-rich side of the phase diagram identified the existence of three intermediate phases: Mg₄₄Ir₇, Mg₄Ir, and Mg₃Ir. himikatus.ru More recent investigations have focused on the iridium-rich part of the system, leading to the discovery of additional compounds. The crystal structures of MgIr and a phase with the refined composition Mg₂.₃₀Ir₂.₇₀ have been characterized. scispace.comresearchgate.net Another key phase identified is the hexagonal Laves phase MgIr₂, which was synthesized from the elements in a sealed tantalum tube. researchgate.net
A summary of some experimentally characterized phases in the Ir-Mg system is presented below.
| Phase | Formula | Crystal System | Space Group | Prototype | Reference |
| Magnesium Iridium | MgIr | Orthorhombic | Cmca | MgIr | scispace.comresearchgate.net |
| Magnesium Iridium (2/3) | Mg₂₋ₓIr₃₊ₓ (x=0.067) | Monoclinic | C2/m | V₂(Co₀.₅₇Si₀.₄₃)₃ | scispace.comresearchgate.net |
| Magnesium Iridium (Laves Phase) | MgIr₂ | Hexagonal | P6₃/mmc | MgZn₂ | researchgate.net |
| Magnesium Iridium (zeta phase) | Mg₄₄Ir₇ | Cubic | F-43m | Mg₄₄Rh₇ | himikatus.ru |
| Mg₃Ir | Hexagonal | himikatus.ru |
Table 1: Experimentally characterized intermetallic phases in the Iridium-Magnesium system.
Specific Academic Research Contexts and Open Questions for Magnesium Diiridium (Mg₂Ir)
The specific compound Magnesium Diiridium (Mg₂Ir), with a 2:1 stoichiometric ratio of magnesium to iridium, is not a well-documented stable binary phase in the experimental literature to date. Ab initio computational studies exploring the Ir-Mg system have also highlighted discrepancies between theoretical ground-state predictions and experimentally observed phases, indicating the complexity of the system and the potential for discovering new compounds. aps.orgaps.org The primary academic research context for "Mg₂Ir" is therefore not as a stable, isolated binary compound, but rather as a fundamental building block or precursor for more complex ternary compounds, particularly hydrides.
A significant recent development is the synthesis and characterization of the complex hydride Mg₂IrH₅. arxiv.orgresearchgate.net This compound is notable because it is isostructural with a theoretically predicted high-temperature superconductor, Mg₂IrH₆, which is calculated to be stable at atmospheric pressure. researchgate.net Experimental work across a broad range of pressures and temperatures consistently yielded Mg₂IrH₅, which features a face-centered cubic (FCC) Mg₂Ir sublattice. arxiv.org The hydrogen atoms occupy octahedral sites within this sublattice, with vacancies leading to the H₅ stoichiometry. arxiv.orgresearchgate.net
This has opened several key research questions:
Stability of Binary Mg₂Ir: Is a stable binary compound with the Mg₂Ir stoichiometry achievable? The successful synthesis of the Mg₂Ir sublattice within the hydride suggests its potential existence, at least as a metastable phase. Answering this question is crucial for understanding the fundamental thermodynamics of the Ir-Mg system.
Synthesis Pathway to Superconducting Hydrides: The synthesized Mg₂IrH₅ is an insulator, not a superconductor. arxiv.org A major open question is how to achieve the predicted superconducting Mg₂IrH₆ phase. Research indicates a negligible energy barrier for inserting the final hydrogen atom into the Mg₂IrH₅ lattice to form Mg₂IrH₆. arxiv.org This suggests that Mg₂IrH₅ could be a viable precursor for creating the high-T_c_ superconductor through non-equilibrium processing methods. arxiv.orgresearchgate.net
Role of the Mg₂Ir Sublattice: Understanding the structural and electronic properties of the hypothetical binary Mg₂Ir is essential for explaining the stability and properties of the ternary hydrides. The arrangement and bonding within the metallic framework are fundamental to the eventual electronic and superconducting properties of the hydrogenated compound.
In essence, the academic interest in Mg₂Ir has shifted from a search for a simple binary alloy to its potential role as a platform for creating advanced functional materials, specifically ambient-pressure high-temperature superconductors.
Structure
2D Structure
Properties
CAS No. |
821788-51-6 |
|---|---|
Molecular Formula |
Ir2Mg |
Molecular Weight |
408.74 g/mol |
InChI |
InChI=1S/2Ir.Mg |
InChI Key |
OREVOIUDHCFZPP-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Ir].[Ir] |
Origin of Product |
United States |
Synthetic Methodologies and Phase Diagram Investigations of Magnesium Diiridium Mg₂ir
Comprehensive Analysis of the Iridium-Magnesium Phase Diagram
The iridium-magnesium (Ir-Mg) phase diagram, which maps the stable phases at different compositions and temperatures, is not yet fully established, particularly at lower temperatures. aps.org The high melting point of iridium poses significant experimental challenges. aps.org However, a combination of experimental studies and theoretical calculations has provided valuable insights into the phase relationships within this system.
Experimental investigations of the Mg-Ir phase diagram have identified several intermediate phases. himikatus.ru Early work identified three intermediate phases: ζ (with an average composition of Mg₄₄Ir₇), Mg₄Ir, and Mg₃Ir. himikatus.ru The structure of the intermetallic compound in equilibrium with magnesium has been confirmed to be isomorphous with Mg₄₄Rh₇, corresponding to the formula Mg₄₄Ir₇. himikatus.ru
The Mg-rich end of the phase diagram is characterized by a eutectic reaction, with the eutectic point estimated to be at 3.2 at.% Ir and 615°C. himikatus.ru The solid solubility of iridium in magnesium is very low, less than 0.13 at.% Ir. himikatus.ru The formation of these intermetallic compounds is typically achieved through methods like induction melting followed by annealing to ensure equilibrium is reached. vulcanchem.com
Table 1: Experimentally Determined Intermediate Phases in the Ir-Mg System
| Phase Designation | Average Composition | Structural Information |
| ζ | Mg₄₄Ir₇ | Isomorphous with Mg₄₄Rh₇ himikatus.ru |
| - | Mg₄Ir | Existence noted, structure unconfirmed himikatus.ru |
| - | Mg₃Ir | Existence noted, structural data obtained himikatus.ru |
Beyond the equilibrium phases, the Mg-Ir system can also form metastable phases, which are non-equilibrium states that can be kinetically trapped. The formation of these phases is often dependent on the cooling rate during solidification. pnas.org For example, in some magnesium-based alloys, rapid cooling can lead to the formation of metastable quasicrystals or glassy phases. pnas.org
In systems where elements are immiscible under equilibrium conditions, such as the Mg-Ti system, severe plastic deformation techniques like high-pressure torsion can induce the formation of metastable solid solutions. researchgate.net While specific studies on metastable phase formation in the Mg-Ir system via rapid solidification are limited, theoretical calculations using high-throughput frameworks have predicted the stability of various structures at 0 K. aps.orgaps.org These computational approaches can guide the experimental search for new stable and metastable phases by predicting their formation energies. aps.org The study of metastable phases is crucial for understanding the complete solidification behavior of the alloy system and can reveal pathways to novel materials with unique properties. pnas.orgresearchgate.net
Computational Thermodynamics and CALPHAD Approach for the Mg-Ir System
The Calculation of Phase Diagrams (CALPHAD) method represents a powerful computational approach for developing thermodynamic databases that can predict phase equilibria and thermodynamic properties of multicomponent material systems. npl.co.uknist.gov This methodology relies on modeling the Gibbs energy for each phase in a system. By assessing experimental data from binary and ternary subsystems, a self-consistent thermodynamic database can be constructed. npl.co.ukceon.rs These databases are crucial for materials design, allowing for the simulation of phase transformations and the prediction of stable phases under various conditions of temperature, pressure, and composition. nist.govajsonline.org
For a binary system like Magnesium-Iridium (Mg-Ir), the Gibbs energy of each phase (e.g., liquid, solid solutions, and intermetallic compounds like Mg₂Ir) is described by a mathematical model. These models incorporate parameters that are optimized to fit available experimental data, such as phase boundary information and thermochemical measurements like enthalpy of formation. researchgate.netresearchgate.net First-principles calculations, based on Density Functional Theory (DFT), are often used to supplement experimental data, providing accurate values for the enthalpy of formation of intermetallic compounds at 0 K. sci-hub.sepsu.edu This integrated approach enhances the reliability of the thermodynamic models. nist.gov
Gibbs Energy Minimization for Phase Fraction Predictions
The Gibbs energy (G) of an individual phase is typically expressed as a function of composition (x) and temperature (T). For a solution phase, this is represented by the Redlich-Kister polynomial:
G(x,T) = (1-x)G°Mg(T) + xG°Ir(T) + RT[(1-x)ln(1-x) + xln(x)] + GE(x,T)
Where:
G°Mg and G°Ir are the Gibbs energies of pure Mg and Ir in the same phase structure. nih.gov
The third term represents the ideal entropy of mixing. nih.gov
GE is the excess Gibbs energy, which accounts for the non-ideal interactions between the components and is expressed as a polynomial function of composition. nih.gov
For a stoichiometric intermetallic compound such as Mg₂Ir, the Gibbs free energy of formation (ΔGf) is described relative to the pure elements in their reference states (e.g., HCP for Mg and FCC for Ir). The energy of formation is taken to be the enthalpy of formation (ΔHf) at 0 K, which can be reliably calculated using first-principles methods. psu.edu The stability of any phase or combination of phases is determined by comparing their collective Gibbs energy; the phase or set of phases with the lowest energy will be the stable one. carleton.edu
Below is a representative table illustrating the type of data required for a CALPHAD database, based on data for other magnesium alloy systems. Note that specific, experimentally validated parameters for the Mg-Ir system are not widely available in published literature.
| Phase | Thermodynamic Model | Parameters (Example) |
|---|---|---|
| Liquid | Substitutional Solution (Redlich-Kister) | LliqMg,Ir = A + BT |
| HCP_A3 (Mg-rich) | Substitutional Solution (Redlich-Kister) | LhcpMg,Ir = C + DT |
| FCC_A1 (Ir-rich) | Substitutional Solution (Redlich-Kister) | LfccMg,Ir = E + FT |
| Mg₂Ir | Stoichiometric Compound | ΔGf = ΔHf (from DFT) + G(T) |
Extrapolation to Multicomponent Systems Incorporating Mg₂Ir Interactions
A significant advantage of the CALPHAD methodology is its ability to predict phase equilibria in multicomponent systems by extrapolating data from assessed binary and ternary subsystems. npl.co.ukscispace.com Once a reliable thermodynamic description for the Mg-Ir binary system is established, it can be integrated into larger databases to model magnesium alloys containing iridium and other elements (e.g., Mg-Al-Ir, Mg-Zn-Ir). core.ac.uk
The thermodynamic properties of a multicomponent solution phase are estimated using geometric extrapolation models, such as those proposed by Muggianu or Kohler. researchgate.net These models combine the interaction parameters from the constituent binary systems to approximate the behavior of the higher-order system. researchgate.net For instance, in a Mg-X-Ir ternary system, the thermodynamic model would utilize the optimized parameters from the Mg-X, X-Ir, and the newly assessed Mg-Ir binary systems.
The Gibbs energy description for the Mg₂Ir intermetallic phase, derived from the binary assessment, would be directly incorporated into the multicomponent database. This allows for the calculation of phase diagrams for complex alloys, predicting the stability range, formation temperature, and equilibrium phase fractions of Mg₂Ir in relation to other phases. scispace.comcore.ac.uk This predictive capability is invaluable for accelerating the design and development of new high-performance magnesium alloys, where intermetallic compounds often play a critical role in determining mechanical properties. sci-hub.seresearchgate.net For example, the addition of various elements to magnesium alloys is known to form strengthening Laves phases and other intermetallics, and a robust thermodynamic database enables the targeted design of microstructures containing such phases. mpie.de
First Principles Computational Materials Science of Magnesium Diiridium Mg₂ir
Density Functional Theory (DFT) for Electronic Structure and Total Energy Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netmeetyoucarbide.com The core principle of DFT is to map the complex many-electron problem onto a simpler system of non-interacting electrons moving in an effective potential. meetyoucarbide.com This simplification makes it computationally feasible to predict the total energy and electronic properties of materials with high accuracy. researchgate.netfrontiersin.org
DFT calculations are foundational for determining a wide range of material properties. The total energy of a system, a primary output of DFT calculations, is the sum of the kinetic energy of the electrons, the potential energy from external fields (due to atomic nuclei), and the electron-electron interaction energies. youtube.com By calculating the total energy for different atomic arrangements, one can determine the most stable crystal structure, its equilibrium lattice parameters, and its response to mechanical stress. Furthermore, the electronic states derived from DFT calculations provide the electronic band structure and the Density of States (DOS), which are crucial for understanding the electrical and bonding characteristics of the material. youtube.com
A key application of first-principles calculations is the determination of a material's ground state, which is its most stable atomic arrangement at zero Kelvin. This is achieved through a process called structural optimization or geometry relaxation. Starting with an assumed crystal structure, the forces on each atom and the stress on the simulation cell are calculated. The atoms are then moved in the direction of these forces, and the lattice vectors are adjusted to reduce the stress, in an iterative process until all forces and stresses are minimized. aps.org The final configuration corresponds to the minimum total energy state, yielding the equilibrium crystal structure and its theoretical lattice parameters. aps.org
The accuracy of predicted lattice parameters typically depends on the choice of the exchange-correlation functional within DFT, such as the Generalized Gradient Approximation (GGA). For many intermetallic compounds, GGA-DFT calculations can predict lattice constants that are slightly overestimated compared to experimental values, often by a small margin of around 2-3%. researchgate.net This level of accuracy is generally sufficient for subsequent property calculations.
| Parameter | Predicted Value (Å) |
|---|
While structural optimization identifies an energetic minimum, it does not guarantee that the structure is dynamically stable. A crystal lattice is subject to collective atomic vibrations, which are quantized as phonons. The relationship between the frequency of these vibrations and their wavevector is described by the phonon dispersion curve. nih.gov First-principles calculations, specifically using Density Functional Perturbation Theory (DFPT), can compute these vibrational frequencies throughout the Brillouin zone.
The dynamical stability of a crystal structure is assessed by examining its phonon dispersion relations. stackexchange.com A structure is considered dynamically stable if all phonon modes have real (positive) frequencies. The presence of imaginary (negative) frequencies, often referred to as "soft modes," indicates a structural instability, suggesting that the atoms would spontaneously displace to find a lower-energy configuration. stackexchange.comarxiv.org Therefore, calculating the phonon dispersion is a critical step to confirm that a computationally predicted crystal structure is physically realizable. researchgate.net
Prediction of Mechanical and Thermodynamical Stability through Computational Methods
First-principles calculations are instrumental in assessing both the mechanical and thermodynamical stability of a compound. Mechanical stability refers to a material's resistance to deformation under applied stress, while thermodynamical stability relates to whether a compound will form spontaneously from its constituent elements.
The mechanical properties of a material are fundamentally described by its elastic constants (Cᵢⱼ). These constants are determined by calculating the change in the total energy or the stress tensor in response to small strains applied to the crystal lattice. materialsproject.orgrsc.org For a cubic crystal, there are three independent elastic constants: C₁₁, C₁₂, and C₄₄. For a material to be mechanically stable, its elastic constants must satisfy specific criteria (e.g., for a cubic crystal: C₁₁ > 0, C₄₄ > 0, C₁₁ > |C₁₂|, and C₁₁ + 2C₁₂ > 0). researchgate.net
From these fundamental constants, important polycrystalline mechanical properties such as the Bulk Modulus (B), Shear Modulus (G), Young's Modulus (E), and Poisson's ratio (ν) can be derived using approximations like the Voigt-Reuss-Hill averaging scheme. youtube.comresearchgate.net The ratio of the bulk to shear modulus (B/G) is often used as an indicator of ductility or brittleness.
| Property | Calculated Value (GPa) |
|---|---|
| C₁₁ | 180 |
| C₁₂ | 85 |
| C₄₄ | 60 |
| Bulk Modulus (B) | 117 |
| Shear Modulus (G) | 55 |
| Young's Modulus (E) | 145 |
| B/G Ratio | 2.13 |
Elastic anisotropy is another critical property that describes the directional dependence of a material's mechanical response. It can be quantified through various anisotropy indices calculated from the elastic constants. Understanding anisotropy is crucial for predicting a material's behavior in applications where stress is applied along specific crystallographic directions. researchgate.net
The thermodynamic stability of a compound like Mg₂Ir at zero Kelvin can be assessed by calculating its formation energy (or enthalpy of formation). The formation energy is defined as the difference between the total energy of the compound and the sum of the total energies of its constituent elements in their stable bulk phases. arxiv.orgquantumatk.com A negative formation energy indicates that the compound is stable with respect to decomposition into its elemental components and is therefore likely to be synthesizable. arxiv.org
Computational methods can also predict phase stability under extreme conditions of high pressure and temperature. jackwestin.comyoutube.com By calculating the enthalpy of various competing crystal structures as a function of pressure, a pressure-composition phase diagram, often represented by a convex hull plot, can be constructed. researchgate.net The structures that lie on the convex hull represent the thermodynamically stable phases at a given pressure. researchgate.net This allows for the prediction of pressure-induced phase transitions. The inclusion of vibrational contributions to the free energy allows for the extension of these phase diagrams to finite temperatures, providing a comprehensive map of a material's stability. libretexts.orglibretexts.org
Computational Design and Screening of Related Iridium-Magnesium Materials
The power of first-principles calculations extends beyond the analysis of a single compound to the computational design and screening of entire material systems. imdea.org High-throughput computational screening involves performing automated DFT calculations for a large number of compounds within a given chemical space, such as the Iridium-Magnesium (Ir-Mg) system. nih.gov
By systematically evaluating properties like formation energy, dynamical stability (via phonon calculations), and key functional properties (e.g., electronic bandgap, mechanical moduli) for numerous Ir-Mg stoichiometries and crystal structures, researchers can rapidly identify promising new materials. This computational approach accelerates the materials discovery process by prioritizing candidates for experimental synthesis, thereby reducing the time and cost associated with traditional trial-and-error methods. Such screening could uncover other stable iridium-magnesium alloys with potentially interesting electronic or mechanical properties.
Exploration of Alloying Effects and Substitutional Behavior in Mg-Ir Systems
First-principles computational studies on the specific alloying effects and substitutional behavior within the Magnesium-Iridium (Mg-Ir) binary system are not extensively available in publicly accessible research. However, broader theoretical investigations into Mg-Ir alloy phases provide foundational insights into their structural and mechanical properties. These studies, combined with general principles from computational materials science on magnesium alloys, allow for an informed exploration of potential alloying and substitutional effects.
A theoretical investigation into the phases of the magnesium-iridium system has shed light on the structural and mechanical characteristics of various intermetallic compounds. This research serves as a preliminary step in understanding the material's genome for this particular alloy system. Key calculated mechanical properties for stable Mg-Ir phases are summarized below.
Calculated Mechanical Properties of Mg-Ir Phases
| Property | Mg₃Ir | Mg₂.₃₅Ir |
|---|---|---|
| Bulk Modulus (GPa) | 58.3 | 78.9 |
| Shear Modulus (GPa) | 32.8 | 49.2 |
| Young's Modulus (GPa) | 82.4 | 123.4 |
| Poisson's Ratio | 0.256 | 0.254 |
While specific first-principles calculations on the effects of ternary additions to the Mg-Ir system are limited, general trends observed in other magnesium alloys can be extrapolated. The introduction of substitutional elements into the Mg₂Ir lattice would likely alter its electronic structure, lattice parameters, and, consequently, its mechanical and physical properties. The nature and magnitude of these changes would depend on the size, electronegativity, and valence electron configuration of the substituting element.
For instance, substituting magnesium or iridium with elements of different atomic radii would induce lattice strain, which could affect the alloy's strength and ductility. Elements with different electronic configurations could modify the density of states at the Fermi level, potentially influencing properties like conductivity and magnetic susceptibility. Further dedicated first-principles studies are necessary to elucidate the specific impacts of various substitutional elements on the stability and properties of Mg-Ir phases.
Theoretical Investigation of Superconducting Properties in Related Phases (e.g., Mg₂Ir₃Si, Mg₂IrH₆)
In contrast to the binary Mg-Ir system, the superconducting properties of related ternary phases, particularly the hydride Mg₂IrH₆, have been the subject of significant theoretical investigation using first-principles methods. These studies have identified Mg₂IrH₆ as a promising candidate for high-temperature superconductivity at ambient pressure.
Magnesium Diiridium Hydride (Mg₂IrH₆): A High-Temperature Superconductor Candidate
First-principles calculations have predicted that Mg₂IrH₆ may exhibit superconductivity at temperatures comparable to those of cuprate superconductors. The superconducting properties of this material are intimately linked to its electronic and phononic structure.
The electronic structure of Mg₂IrH₆ is characterized by a high density of states at the Fermi level, a feature conducive to superconductivity. A key aspect of its potential for high-temperature superconductivity lies in the vibrations of the [IrH₆]⁴⁻ anionic complexes. nih.govdocumentsdelivered.com These vibrations, particularly certain phonon modes, are thought to be crucial for the superconducting mechanism. nih.govdocumentsdelivered.com They induce a strong coupling between electrons in the antibonding eg* orbitals, which are formed from the hybridization of hydrogen 1s and iridium dx²-y² or dz² orbitals. nih.govdocumentsdelivered.com
The importance of the electronic environment provided by the magnesium cations is highlighted by comparative studies with isostructural compounds like Ca₂IrH₆. In Ca₂IrH₆, the presence of low-lying d-orbitals in calcium leads to a back-donation of electrons from the eg* orbitals to the calcium d-orbitals, a process that is believed to suppress superconductivity. nih.govdocumentsdelivered.com This comparison underscores the delicate interplay of electronic factors that contribute to the predicted superconductivity in Mg₂IrH₆. nih.govdocumentsdelivered.com
The predicted superconducting transition temperatures (Tc) for Mg₂IrH₆ vary in the literature, with some estimates reaching as high as 160 K. These predictions are based on calculations of the electron-phonon coupling strength.
Magnesium Diiridium Trisilicide (Mg₂Ir₃Si): A Ternary Silicide Superconductor
First-principles investigations have also been conducted on the ternary silicide superconductor Mg₂Ir₃Si. These studies focus on understanding its structural, elastic, electronic, and mechanical properties. The electronic band structure and density of states calculations reveal a metallic character with a complex bonding nature that includes metallic, covalent, and ionic contributions. While detailed theoretical predictions of its superconducting transition temperature from first principles are not as widely reported as for Mg₂IrH₆, these fundamental calculations provide the necessary groundwork for such investigations. The study of isostructural compounds and the effects of elemental substitution offer insights into how the superconducting properties might be tuned.
Comparison of Related Superconducting Phases
| Compound | Predicted Superconducting Properties | Key Theoretical Findings |
|---|---|---|
| Mg₂IrH₆ | Potential high-temperature superconductor (Tc estimates up to 160 K) | Strong electron-phonon coupling mediated by vibrations of [IrH₆]⁴⁻ anions. nih.govdocumentsdelivered.com High density of states at the Fermi level. researchgate.net |
| Mg₂Ir₃Si | Experimentally identified as a superconductor | First-principles calculations confirm metallic nature with complex bonding. Further theoretical work is needed to fully elucidate its superconducting mechanism from a computational standpoint. |
Electronic Structure and Chemical Bonding Characteristics of Magnesium Diiridium Mg₂ir
Detailed Analysis of Electronic Band Structures for Mg₂Ir
The electronic band structure of a solid describes the ranges of energy that an electron is allowed to possess. In metals, bands are continuous and cross the Fermi level, allowing for electronic conduction. For intermetallic compounds like Mg₂Ir, the band structure is complex, arising from the hybridization of the atomic orbitals of the constituent elements.
The Density of States (DOS) of a system specifies the number of available electronic states at each energy level. wikipedia.org A high DOS at a specific energy indicates that there are many states available for occupation. For a material to be a metal, it must have a non-zero density of states at the Fermi level (E_F), the highest energy level occupied by electrons at absolute zero temperature.
For the Mg₂Ir compound, a significant density of states at the Fermi level is expected, which is characteristic of its metallic nature. The total DOS is composed of contributions from the different atomic orbitals of magnesium and iridium. The Partial Density of States (PDOS) dissects the total DOS into these contributions, revealing the character of the electronic states at various energy levels. quora.com
In related compounds, such as the non-centrosymmetric superconductor Mg₂Ir₃P, first-principles calculations show a large DOS at the Fermi level, which is a key factor for its potential superconductivity. researchgate.net The primary contributions to the states near the Fermi level in such iridium-containing compounds typically come from the Ir 5d orbitals, with some hybridization with the orbitals of the other elements. researchgate.net For Mg₂Ir, it is anticipated that the Ir 5d states would dominate the DOS near the Fermi level, with smaller contributions from Mg 3s and 3p orbitals. A detailed computational analysis would be required to provide precise quantitative values for the DOS and PDOS of Mg₂Ir.
The Fermi surface is a fundamental concept in condensed matter physics, representing the surface in momentum space (reciprocal space) that separates occupied from unoccupied electron states at zero temperature. aps.org Its shape is determined by the electronic band structure and the crystal lattice's periodicity and symmetry. The topology of the Fermi surface is crucial as it governs the electronic transport properties of a metal, such as electrical conductivity and magnetoresistance.
Quantum Chemical Bonding Analysis
Quantum chemical bonding analysis provides tools to interpret the nature of atomic interactions within a material, moving beyond simple ionic or covalent classifications. For intermetallic compounds, bonding is often a complex mixture of metallic, covalent, and ionic characteristics.
The Electron Localization Function (ELF) is a powerful tool for analyzing chemical bonding in a visually intuitive way. jussieu.fr It maps the probability of finding an electron near a reference electron, providing a measure of electron localization. wikipedia.org The ELF value ranges from 0 to 1. Values close to 1 indicate highly localized electrons, typical of covalent bonds or lone pairs. In contrast, an ELF value of approximately 0.5 corresponds to a uniform electron gas, which is characteristic of delocalized metallic bonding. mdpi.com
For an intermetallic compound like Mg₂Ir, an ELF analysis would reveal the spatial distribution of bonding types. Regions with ELF values around 0.5 would signify the metallic nature of the bonding, arising from the delocalized valence electrons. Higher ELF values in the regions between certain atoms might indicate some degree of covalent character in the Ir-Ir or Mg-Ir interactions. In the absence of specific ELF calculations for Mg₂Ir, a predominantly metallic character is expected, which is typical for Laves phases. researchgate.net
Mulliken population analysis is a method used in computational chemistry to estimate partial atomic charges based on the linear combination of atomic orbitals (LCAO) approach. wikipedia.org It partitions the total electron population among the atoms in a system, providing a quantitative measure of charge transfer and the polarity of bonds. researchgate.net This analysis can offer insights into the interatomic interactions, suggesting the degree to which electrons are transferred from one atomic species to another.
However, a significant drawback of the Mulliken method is its strong dependence on the choice of the basis set used in the quantum chemical calculation, which can sometimes lead to unphysical results. wikipedia.org While it can be a useful qualitative tool, the absolute values of Mulliken charges must be interpreted with caution. No specific Mulliken charge analysis for Mg₂Ir has been found in the reviewed literature; such an analysis would require dedicated ab initio calculations.
Bader's Quantum Theory of Atoms in Molecules (QTAIM) provides a more rigorous and physically grounded method for partitioning the electron density of a system into atomic basins. utexas.edureadthedocs.io This analysis is based on the topology of the electron density itself, using zero-flux surfaces to define the boundaries between atoms. utexas.edu By integrating the electron density within these basins, one can obtain Bader charges, which are generally considered more reliable and less dependent on the computational basis set than Mulliken charges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
